Intravenous Analgesic Potency: [D-Met2,Thz5]-Enkephalinamide Versus Morphine Sulfate and Met-Enkephalin in the Mouse Tail-Flick Assay
In the mouse tail-flick assay following intravenous administration, [D-Met2,Thz5]-enkephalinamide exhibits an AD50 of 2.71 μmol/kg (95% confidence limits: 1.75–4.19), yielding a potency ratio of 4.2 relative to morphine sulfate (AD50 = 11.4 μmol/kg, assigned a ratio of 1.0). By contrast, native Met-enkephalin is essentially inactive intravenously, with an AD50 exceeding 60 μmol/kg (potency ratio < 0.19), representing at minimum a 22-fold separation in potency [1]. The compound [D-Thr2,Thz5]-enkephalinamide has a comparable intravenous AD50 of 2.40 μmol/kg (1.60–3.62), potency ratio 4.8, indicating that the Met and Thr congeners are approximately equipotent systemically. β-Endorphin achieves an AD50 of 2.7 μmol/kg (potency 4.2), while D-Ala2,D-Leu5-enkephalin is substantially weaker at approximately 30 μmol/kg (potency approximately 0.4) [1].
| Evidence Dimension | Intravenous analgesic potency (AD50) in μmol/kg; potency ratio relative to morphine |
|---|---|
| Target Compound Data | AD50 = 2.71 μmol/kg (1.75–4.19); potency ratio = 4.2 vs morphine |
| Comparator Or Baseline | Morphine sulfate: AD50 = 11.4 μmol/kg (ratio 1.0); Met-enkephalin: AD50 > 60 μmol/kg (ratio < 0.19); β-Endorphin: AD50 = 2.7 μmol/kg (ratio 4.2); [D-Thr2,Thz5]-enkephalinamide: AD50 = 2.40 μmol/kg (ratio 4.8); D-Ala2,D-Leu5-Enkephalin: AD50 ≃ 30 μmol/kg (ratio ≃ 0.4) |
| Quantified Difference | 4.2× more potent than morphine; >22× more potent than Met-enkephalin; approximately equipotent to β-endorphin and [D-Thr2,Thz5] analog by IV route |
| Conditions | Male ICR mice (25–30 g); tail-flick method of D'Amour and Smith; intravenous injection via tail vein (10 μL/g body weight); cutoff time 7 seconds; naloxone (3 mg/kg s.c.) reversibility confirmed |
Why This Matters
This demonstrates that the compound achieves systemic analgesic efficacy comparable to the gold-standard opioid morphine, whereas the unmodified endogenous peptide Met-enkephalin is inactive by this route, making the Thz-modified analog essential for any in vivo systemic opioid research paradigm.
- [1] Li, C.H., Yamashiro, D., Tseng, L.F., & Loh, H.H. (1977). US Patent 4,103,005. Table 1: Median Antinociceptive Doses (AD50) of Morphine Sulfate and Opioid Peptides after Intravenous and Intracerebroventricular Injections in Mice. See also: Yamashiro, D., Tseng, L.F., & Li, C.H. (1977). [D-Thr2, Thz5]- and [D-Met2, Thz5]-enkephalinamides: Potent analgesics by intravenous injection. Biochemical and Biophysical Research Communications, 78(3), 1124-1129. View Source
